3,5-Dimethoxy-4-ethoxybenzoyl chloride

Description

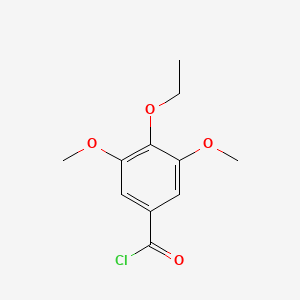

3,5-Dimethoxy-4-ethoxybenzoyl chloride is a benzoyl chloride derivative characterized by methoxy groups at positions 3 and 5 and an ethoxy group at position 4 on the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in the formation of amides, esters, and heterocyclic compounds . Its reactivity is influenced by the electron-donating nature of the alkoxy substituents, which modulate the electrophilicity of the carbonyl carbon.

Properties

Molecular Formula |

C11H13ClO4 |

|---|---|

Molecular Weight |

244.67 g/mol |

IUPAC Name |

4-ethoxy-3,5-dimethoxybenzoyl chloride |

InChI |

InChI=1S/C11H13ClO4/c1-4-16-10-8(14-2)5-7(11(12)13)6-9(10)15-3/h5-6H,4H2,1-3H3 |

InChI Key |

ACIJATQNVGSZIP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)C(=O)Cl)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,5-dimethoxy-4-ethoxybenzoyl chloride with structurally related benzoyl chlorides and benzoic acid derivatives, emphasizing substituent effects, reactivity, and applications:

Substituent Effects on Reactivity

- Electron-Donating Groups (e.g., OCH₃, OCH₂CH₃): Alkoxy groups in this compound deactivate the aromatic ring toward electrophilic substitution but enhance the electrophilicity of the carbonyl carbon, favoring nucleophilic acyl substitution reactions. This contrasts with chloro or bromo substituents (e.g., in 3,5-dichloro derivatives), which further polarize the carbonyl group but reduce solubility in nonpolar solvents .

Steric Effects :

The ethoxy group at position 4 introduces steric hindrance compared to smaller substituents like methoxy or acetoxy. This may slow reaction kinetics in crowded environments, as observed in thiocyanate coupling reactions .

Physicochemical Properties

- Solubility :

Alkoxy-substituted derivatives exhibit higher solubility in organic solvents (e.g., acetone, DCM) compared to halogenated analogs. For example, 3,5-difluoro-4-methylbenzoyl chloride is more soluble in ethers due to reduced polarity . - Thermal Stability : Halogenated derivatives (e.g., 3,5-dichloro or dibromo) demonstrate higher thermal stability, with melting points exceeding 150°C, whereas alkoxy-substituted analogs typically melt below 100°C .

Q & A

Q. What are the established synthetic routes for 3,5-Dimethoxy-4-ethoxybenzoyl chloride in academic settings?

The compound is typically synthesized via multi-step chlorination and functionalization of substituted benzaldehyde derivatives. For example, analogous methods involve:

- Side-chain chlorination of precursor aromatic hydrocarbons (e.g., m-xylene), followed by ring chlorination and hydrolysis to form the benzoyl chloride moiety .

- Reaction with substituted benzaldehydes under reflux with glacial acetic acid as a catalyst, followed by solvent evaporation and crystallization . Key parameters include reaction time (e.g., 18 hours for hydrazide formation ), solvent choice (DMSO or ethanol), and temperature control during distillation.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- 1H NMR : Confirms substitution patterns (e.g., methoxy and ethoxy groups) and purity (e.g., absence of residual solvents) .

- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1760 cm⁻¹) and C-Cl bonds (~800 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (200.619 g/mol) and fragmentation patterns .

- Melting Point Analysis : Ensures consistency with literature values (e.g., 141–143°C for analogous triazole derivatives ).

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and EN 166-compliant goggles to prevent skin/eye contact .

- Ventilation : Employ fume hoods to avoid inhalation of vapors or aerosols .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste; avoid water contact to prevent hydrolysis .

- First Aid : For inhalation, move to fresh air; for ingestion, seek immediate medical attention without inducing vomiting .

Advanced Research Questions

Q. How can reaction yields be optimized amid conflicting literature data on chlorination conditions?

Conflicting data often arise from variations in:

- Catalyst type : Lewis acids (e.g., FeCl₃) vs. photochlorination.

- Temperature : Side-chain chlorination at 60–80°C vs. ring chlorination at 100–120°C .

- Solvent polarity : Polar aprotic solvents (DMSO) favor nucleophilic substitution, while non-polar solvents reduce byproducts. Methodological Approach :

- Conduct single-factor optimization experiments (e.g., varying chlorination time from 12–24 hours) .

- Use HPLC or GC-MS to monitor intermediate purity and adjust stoichiometry.

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Acidic Conditions : The benzoyl chloride group undergoes hydrolysis to carboxylic acid, accelerated by H⁺ ions.

- Basic Conditions : Nucleophilic attack by OH⁻ leads to ester or amide formation, depending on reagents. Experimental Validation :

- Perform kinetic studies in buffered solutions (pH 2–12) at 25°C and 50°C.

- Analyze degradation products via TLC or LC-MS to track reaction pathways .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may stem from:

- Impurity profiles : Residual solvents (e.g., DMSO) in synthesized batches can skew bioassay results .

- Assay variability : Use standardized protocols (e.g., MIC testing for antimicrobial studies) . Resolution Strategy :

- Reproduce experiments with HPLC-purified samples (>99% purity).

- Validate bioactivity across multiple cell lines or enzymatic assays to isolate compound-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.